![molecular formula C22H16F2N2O2 B14283676 Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- CAS No. 124429-21-6](/img/structure/B14283676.png)
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- is a synthetic compound with the molecular formula C22H16F2N2O2. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)-quinazoline, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate chemical reactions, leading to higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another, often using a catalyst to improve reaction efficiency.
Industrial Production Methods
Industrial production of quinazoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired compound and its applications .
Analyse Chemischer Reaktionen
Types of Reactions
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Wissenschaftliche Forschungsanwendungen
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit enzymes involved in disease processes, such as tyrosine kinases.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal transduction pathways: The compound may affect various signaling pathways, influencing cellular processes like proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- can be compared with other similar compounds, such as:
Quinazolinones: These are oxidized quinazolines with a wide range of biological activities, including anticancer and antimicrobial properties.
Quinazoline derivatives: Other derivatives may have different substituents, leading to variations in their biological activities and applications.
The uniqueness of quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- lies in its specific structure, which may confer distinct biological activities and therapeutic potential .
Eigenschaften
CAS-Nummer |
124429-21-6 |
---|---|
Molekularformel |
C22H16F2N2O2 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
8-fluoro-4-[2-[4-(2-fluorophenoxy)phenyl]ethoxy]quinazoline |
InChI |
InChI=1S/C22H16F2N2O2/c23-18-5-1-2-7-20(18)28-16-10-8-15(9-11-16)12-13-27-22-17-4-3-6-19(24)21(17)25-14-26-22/h1-11,14H,12-13H2 |
InChI-Schlüssel |
ITVDVXMHANPIBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.